molecular formula C18H13F3N4O3 B2370052 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034327-87-0

7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2370052
M. Wt: 390.322
InChI Key: OQDIUNQMJXQIKV-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a chemical compound. It is a white to light yellow crystalline powder . The molecular formula of the compound is C18H13F3N4O3 and it has a molecular weight of 390.322.


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed. The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research into related compounds has shown promising antimicrobial and antioxidant activities. For example, a series of triazolopyrimidines synthesized through a Biginelli protocol demonstrated evaluated antimicrobial activity and antioxidant activity. These compounds, while not directly 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide, highlight the potential for similar structures to possess significant biological activities (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).

Structural and Theoretical Studies

Structural features and theoretical studies on related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been conducted to understand their molecular structure through X-ray diffraction, FT-IR spectroscopy, and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide insight into the electronic structure, molecular electrostatic potential, and vibrational frequencies, which are crucial for predicting the reactivity and interactions of the compound with biological targets (M. K. Gumus, S. Kansız, Ercan Aydemir, N. Gorobets, N. Dege, 2018).

Anti-Inflammatory and Analgesic Properties

Another avenue of research has explored the synthesis of novel benzodifuranyl derivatives, including compounds similar to the one , for their potential anti-inflammatory and analgesic properties. These studies are indicative of the potential therapeutic applications of such compounds in treating inflammation and pain, with some synthesized compounds showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Synthesis Techniques and Applications

Research on the synthesis of related compounds, such as practical synthesis methods for CCR5 antagonists and other structurally complex molecules, sheds light on the chemical synthesis techniques that could be applicable for the synthesis of 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide. These techniques are essential for producing the compound in sufficient quantities for further research and potential therapeutic use (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).

properties

IUPAC Name

7-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3/c1-27-12-6-2-4-10-8-13(28-15(10)12)17(26)22-9-14-23-24-16-11(18(19,20)21)5-3-7-25(14)16/h2-8H,9H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDIUNQMJXQIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

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